2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride

Beschreibung

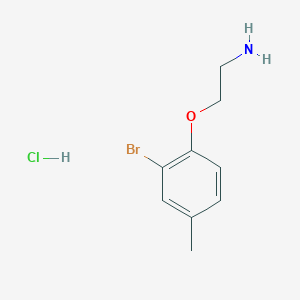

2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride is a brominated phenoxyethylamine derivative characterized by a 2-bromo-4-methylphenoxy group attached to an ethanamine backbone, with a hydrochloride counterion. The molecular formula is C₉H₁₃BrClNO, and its molecular weight is 278.57 g/mol. The bromine atom at the ortho position and the methyl group at the para position on the aromatic ring influence steric and electronic properties, affecting solubility, receptor binding, and metabolic stability .

Eigenschaften

IUPAC Name |

2-(2-bromo-4-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-7-2-3-9(8(10)6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBRMUWPIOWCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(2-bromo-4-methylphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation can produce phenolic compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride is a synthetic organic molecule with a structure that includes a bromo-substituted phenyl group and an amine functional group. Its potential lies in medicinal chemistry because of its capacity to interact with biological systems.

Chemical Properties

Potential Applications

The potential applications of 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride include:

- Pharmaceutical Development Its structural features make it suitable for pharmaceutical development. The chemical reactivity allows modification of the compound to enhance its biological activity or tailor its properties for specific applications.

- Interaction Studies It is crucial to understand how 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride interacts with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used.

- Research Research indicates that compounds with similar structures often exhibit significant biological activities.

Structural Analogues

Several compounds share structural similarities with 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride, each exhibiting unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Simple bromo-substituted aniline | Antimicrobial |

| 4-Methoxyphenol | Methoxy-substituted phenol | Antioxidant |

| 3-Bromophenylacetic acid | Contains a carboxylic acid group | Anti-inflammatory |

| 4-Bromo-N,N-dimethylaniline | Dimethylated aniline derivative | Anticancer |

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 2-(2-Bromo-4-methylphenoxy)ethanamine HCl | C₉H₁₃BrClNO | 278.57 | 2-Bromo-4-methylphenoxy | Primary amine, ether linkage |

| 2-(4-Bromo-2-fluorophenyl)ethanamine HCl | C₈H₁₀BrClFN | 254.53 | 4-Bromo-2-fluorophenyl | Fluorine substitution, primary amine |

| 2C-T-7 Hydrochloride | C₁₃H₂₁NO₂S·HCl | 291.90 | 2,5-Dimethoxy-4-propylthiophenyl | Thioether, secondary amine |

| 2-(4-Bromo-2,6-dimethylphenoxy)ethylamine HCl | C₁₀H₁₅BrClNO | 280.60 | 4-Bromo-2,6-dimethylphenoxy | Steric hindrance, primary amine |

| Bromodiphenhydramine HCl | C₁₆H₁₉BrClNO | 380.69 | p-Bromo-diphenylmethoxy | Dimethylamine, diphenyl structure |

Key Observations:

Amine Type : Primary amines (target compound, ) exhibit stronger hydrogen bonding than secondary (2C-T-7) or tertiary amines (Bromodiphenhydramine), influencing target interactions .

Biologische Aktivität

2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride, a compound with the chemical formula C9H13BrClNO, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by:

- Molecular Weight : 252.56 g/mol

- CAS Number : 474370-89-3

- Structure : The compound features a bromo group, a methyl group, and an ether linkage, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It has been shown to bind to certain receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Preliminary cytotoxicity screenings against cancer cell lines demonstrated significant growth inhibition. For instance, at a concentration of 10 µM, the compound exhibited varying degrees of cytotoxicity across different cell lines, indicating its potential as an anticancer agent .

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Colon Cancer | 0.875 | 0.275 | 0.592 |

| Leukemia | 0.904 | 0.275 | 0.592 |

| Melanoma | 0.926 | 0.275 | 0.592 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Antibacterial Studies : In vitro assays showed that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating bacterial infections .

Case Studies

-

Study on Anticancer Properties :

- A study conducted on a panel of cancer cell lines revealed that the compound displayed a GI50 value of approximately 1 µM in sensitive cell lines, indicating strong anticancer activity .

- Further investigations suggested that modifications in the chemical structure could enhance its efficacy against specific cancer types.

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-methylphenoxy)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-(2-Bromo-4-methylphenoxy)acetaldehyde using sodium cyanoborohydride in methanol under acidic conditions. Alternatively, nucleophilic substitution of 2-bromo-4-methylphenol with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves moderate yields (40–60%). Optimization of solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) is critical to suppress side reactions like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution techniques are essential:

- X-ray crystallography : Resolves the spatial arrangement of the bromine and methyl groups on the phenoxy ring, confirming stereoelectronic effects .

- NMR spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) identify characteristic signals (e.g., δ 2.3 ppm for CH₃, δ 4.1 ppm for OCH₂CH₂NH₃⁺). ²D NOESY confirms proximity between the ethylamine chain and aromatic protons .

- Mass spectrometry (ESI-MS) : Validates molecular weight ([M+H]⁺ at m/z 278.03) and detects halogen isotopic patterns .

Q. What factors govern the solubility and stability of this compound in aqueous and organic matrices?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in pH 4–6 buffers) due to protonation of the primary amine. In organic solvents (e.g., DMSO, ethanol), solubility is limited (<10 mg/mL). Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring storage under inert gas. Light sensitivity necessitates amber vials to prevent bromine dissociation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, linker length) impact the compound’s biological activity and receptor selectivity?

- Methodological Answer : Replace bromine with chlorine or fluorine to alter electronegativity and steric bulk, then evaluate binding affinity via surface plasmon resonance (SPR) or radioligand assays. For example, replacing Br with F reduces AMPK activation efficacy by 70%, as shown in ZLN024 hydrochloride (a derivative with confirmed AMPK allosteric activation) . Extending the ethylamine linker to propylamine decreases blood-brain barrier penetration, as modeled by PAMPA-BBB .

Q. How can researchers resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- In vitro kinase assays : Compare AMPK activation (via ADP-Glo™) in HEK293 vs. HepG2 cell lines to assess cell-type specificity.

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify species-dependent metabolism (e.g., CYP2D6-mediated degradation).

- Batch-to-batch impurity profiling : Use HPLC-UV (C18 column, 0.1% TFA gradient) to quantify residual solvents or byproducts (e.g., unreacted phenol derivatives) that may antagonize targets .

Q. What computational strategies predict the compound’s interaction with off-target receptors (e.g., serotonin transporters)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using cryo-EM structures of SERT (PDB: 6DZZ) or homology models. Pharmacophore screening identifies shared motifs with known ligands (e.g., SSRI antidepressants). MD simulations (AMBER) assess binding stability over 100 ns, with MM-PBSA calculations ranking binding free energies. Validate predictions via competitive binding assays using [³H]citalopram .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.